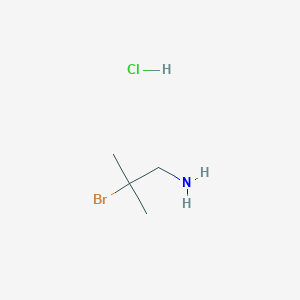
2-Bromo-2-methylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-methylpropan-1-amine hydrochloride is an organic compound with the molecular formula C4H11BrClN. It is a brominated amine derivative and is commonly used in various chemical reactions and research applications. This compound is known for its reactivity and is often utilized in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-methylpropan-1-amine hydrochloride typically involves the bromination of 2-methylpropan-1-amine. The reaction is carried out in the presence of a brominating agent such as hydrobromic acid or bromine. The reaction conditions usually include a solvent like acetic acid or water, and the reaction is performed at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same bromination reaction but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-methylpropan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, water, and alcohols. The reactions are typically carried out in polar solvents.
Elimination Reactions: Reagents such as sodium or potassium hydroxide in ethanol are used, and the reaction is performed under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include 2-methylpropan-1-amine derivatives.
Elimination Reactions: The major product is 2-methylpropene.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-Bromo-2-methylpropan-1-amine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-methylpropan-1-amine hydrochloride involves its reactivity as a brominated amine. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The compound can also form carbocations, which are intermediates in many organic reactions. These carbocations can then react with nucleophiles to form various products.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2-methylpropan-1-amine hydrochloride
- 2-Iodo-2-methylpropan-1-amine hydrochloride
- 2-Methoxy-2-methylpropan-1-amine hydrochloride
Uniqueness
2-Bromo-2-methylpropan-1-amine hydrochloride is unique due to its bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and methoxy counterparts. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for a wider range of chemical transformations.
Propiedades
Fórmula molecular |
C4H11BrClN |
|---|---|
Peso molecular |
188.49 g/mol |
Nombre IUPAC |
2-bromo-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H10BrN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H |
Clave InChI |
FFALRUITWIBIOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


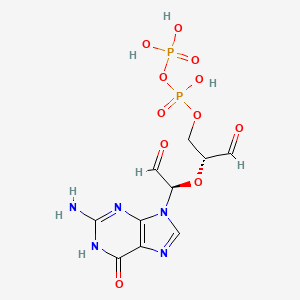
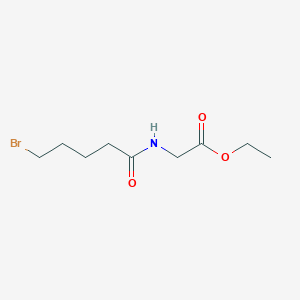
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)
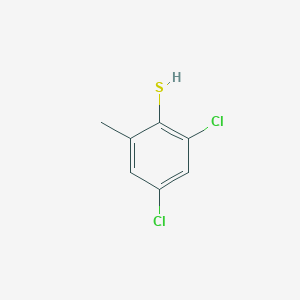


![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
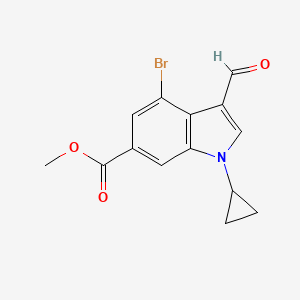

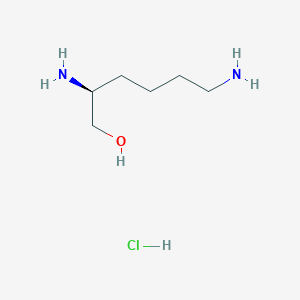
![Thiadiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B13091531.png)

![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)
